Jak3tide
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Overview
Description
Jak3tide is a synthetic peptide substrate commonly used in kinase assays. It is specifically designed to be a substrate for Janus kinase 3 (JAK3) and Janus kinase 2 (JAK2). The peptide sequence of this compound is Gly-Gly-Glu-Glu-Glu-Glu-Tyr-Phe-Glu-Leu-Val-Lys-Lys-Lys-Lys. This compound is utilized in various research areas, including cancer, cardiovascular disease, cytoplasmic tyrosine kinases, inflammation, and the JAK/STAT pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Jak3tide is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: The first amino acid is attached to a solid resin support.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 97% .
Chemical Reactions Analysis
Types of Reactions
Jak3tide primarily undergoes phosphorylation reactions, where a phosphate group is added to the tyrosine residue in the peptide sequence. This reaction is catalyzed by Janus kinase 3 and Janus kinase 2.
Common Reagents and Conditions
Reagents: Adenosine triphosphate (ATP) is commonly used as the phosphate donor in phosphorylation reactions.
Conditions: The reactions are typically carried out in kinase assay buffers at physiological pH and temperature
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be detected and quantified using various analytical techniques such as mass spectrometry and HPLC .
Scientific Research Applications
Jak3tide is widely used in scientific research due to its role as a substrate for Janus kinase 3 and Janus kinase 2. Some of its key applications include:
Cancer Research: this compound is used to study the role of Janus kinases in cancer cell signaling and proliferation.
Cardiovascular Disease: Researchers use this compound to investigate the involvement of Janus kinases in cardiovascular diseases.
Inflammation: this compound is employed in studies examining the JAK/STAT pathway’s role in inflammatory responses.
Drug Development: This compound is used in high-throughput screening assays to identify potential inhibitors of Janus kinases
Mechanism of Action
Jak3tide functions as a substrate for Janus kinase 3 and Janus kinase 2. Upon binding to these kinases, this compound undergoes phosphorylation at the tyrosine residue. This phosphorylation event is a critical step in the JAK/STAT signaling pathway, which mediates responses to various cytokines and growth factors. The phosphorylated this compound can then be used to study the activity and regulation of Janus kinases .
Comparison with Similar Compounds
Jak3tide is unique due to its specific sequence and high affinity for Janus kinase 3 and Janus kinase 2. Similar compounds include:
EF2tide: A peptide substrate for elongation factor 2 kinase.
PIM2tide: A peptide substrate for PIM2 kinase.
Cdk7/9tide: A peptide substrate for cyclin-dependent kinases 7 and 9
This compound stands out due to its specific application in studying the JAK/STAT pathway and its high purity, making it a valuable tool in various research fields.
Properties
Molecular Formula |
C82H129N19O27 |
---|---|
Molecular Weight |
1813.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C82H129N19O27/c1-45(2)40-59(80(125)101-69(46(3)4)81(126)96-52(20-10-14-38-85)71(116)90-50(18-8-12-36-83)70(115)91-51(19-9-13-37-84)72(117)97-58(82(127)128)21-11-15-39-86)98-76(121)57(30-35-68(113)114)95-78(123)60(41-47-16-6-5-7-17-47)100-79(124)61(42-48-22-24-49(102)25-23-48)99-77(122)56(29-34-67(111)112)94-75(120)55(28-33-66(109)110)93-74(119)54(27-32-65(107)108)92-73(118)53(26-31-64(105)106)89-63(104)44-88-62(103)43-87/h5-7,16-17,22-25,45-46,50-61,69,102H,8-15,18-21,26-44,83-87H2,1-4H3,(H,88,103)(H,89,104)(H,90,116)(H,91,115)(H,92,118)(H,93,119)(H,94,120)(H,95,123)(H,96,126)(H,97,117)(H,98,121)(H,99,122)(H,100,124)(H,101,125)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,127,128)/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,69-/m0/s1 |
InChI Key |
YCCZUAPZOIRGGY-JSADHPBBSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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